3-Ethenylcyclohexan-1-ol

Catalog No.
S15851101
CAS No.
M.F
C8H14O
M. Wt
126.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethenylcyclohexan-1-ol

Product Name

3-Ethenylcyclohexan-1-ol

IUPAC Name

3-ethenylcyclohexan-1-ol

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

InChI

InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h2,7-9H,1,3-6H2

InChI Key

ZYBGGGUBHNFAEV-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCCC(C1)O

3-Ethenylcyclohexan-1-ol is an organic compound characterized by the molecular formula C8H14OC_8H_{14}O. It features a cyclohexane ring with a hydroxyl group at the first carbon and an ethenyl group attached to the third carbon. This compound is notable for its structural versatility, which allows it to participate in various

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ethenyl group can be reduced to an ethyl group, typically using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The hydroxyl group can be substituted with halides or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

  • From Oxidation: Cyclohexanone or cyclohexanal.
  • From Reduction: 3-Ethylcyclohexan-1-ol.
  • From Substitution: 3-Ethenylcyclohexyl chloride or bromide.

Research into the biological activity of 3-Ethenylcyclohexan-1-ol suggests potential applications in pharmacology. The compound may interact with biological molecules through hydrogen bonding due to its hydroxyl group, influencing various biochemical pathways. Its ethenyl group can also participate in addition reactions, which may modify enzyme and receptor activities, leading to diverse biological effects.

3-Ethenylcyclohexan-1-ol can be synthesized through several methods:

  • Selective Hydrogenation: One common approach involves the selective hydrogenation of 3-ethynylcyclohexan-1-ol using heterogeneous catalysts like palladium or copper supported on alumina. The reaction typically occurs at moderate temperatures (around 60°C) with a high substrate-to-catalyst molar ratio.
  • Industrial Production: Large-scale production often employs similar catalytic hydrogenation processes optimized for economic viability, allowing for easy separation and reuse of catalysts.

3-Ethenylcyclohexan-1-ol has various applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Biological Research: The compound acts as a precursor for synthesizing biologically active molecules.
  • Fragrance Industry: Due to its pleasant odor, it is utilized in producing fragrances and flavoring agents.

Studies on 3-Ethenylcyclohexan-1-ol focus on its interactions with biological targets. The compound's ability to form hydrogen bonds and participate in addition reactions allows it to influence metabolic pathways and cellular signaling. Understanding these interactions is crucial for exploring its therapeutic potential and side effects.

Several compounds share structural similarities with 3-Ethenylcyclohexan-1-ol:

Compound NameMolecular FormulaUnique Features
3-Ethynylcyclohexan-1-olC8H10OContains an ethynyl group instead of an ethenyl group
CyclohexanolC6H12OLacks the ethenyl group, making it less reactive
3-Ethylcyclohexan-1-olC8H16OContains an ethyl group instead of an ethenyl group

Uniqueness

The presence of the ethenyl group in 3-Ethenylcyclohexan-1-ol allows for additional chemical modifications compared to its analogs. This unique structural feature enhances its reactivity and applicability as a versatile intermediate in organic synthesis, setting it apart from similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

126.104465066 g/mol

Monoisotopic Mass

126.104465066 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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